molecular formula C10H11BrFN B13593057 1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine

1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine

Cat. No.: B13593057
M. Wt: 244.10 g/mol
InChI Key: OXCDCBLKPJERRS-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine is an organic compound characterized by the presence of a cyclopropane ring attached to an amine group, with a 2-bromo-4-fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted cyclopropan-1-amines.

Scientific Research Applications

1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction mechanisms, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid
  • 1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropane-1-thiol
  • 1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropane-1-ol

Uniqueness: 1-[(2-Bromo-4-fluorophenyl)methyl]cyclopropan-1-amine is unique due to its specific substitution pattern and the presence of both bromo and fluoro groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

1-[(2-bromo-4-fluorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11BrFN/c11-9-5-8(12)2-1-7(9)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

OXCDCBLKPJERRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=C(C=C(C=C2)F)Br)N

Origin of Product

United States

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